Zanthoxylol

Vue d'ensemble

Description

Zanthoxylum is a genus of about 250 species of deciduous and evergreen trees, shrubs, and climbers in the Rutaceae family that are native to warm temperate and subtropical areas worldwide . They are typically dioecious shrubs, trees, or woody climbers armed with trichomes . The leaves are arranged alternately and are usually pinnate or trifoliate .

Synthesis Analysis

The health benefits and toxicity of plant products are largely dependent on their secondary metabolite contents . These compounds are biosynthesized by plants as protection mechanisms against environmental factors and infectious agents . Several compounds belonging to alkaloids, flavonoids, terpenoids, and lignans, among others, have been isolated from Zanthoxylum species .Chemical Reactions Analysis

The volatile and non-volatile components of Zanthoxylum myriacanthum branches and leaves were analyzed using GC-MS and UPLC-Q-Orbitrap HRMS techniques . A total of 78 volatile compounds and 66 non-volatile compounds were identified .Applications De Recherche Scientifique

Identification and Discrimination of Zanthoxyli Pericarpium Species : A convolutional neural network-based method has been developed for identifying different species of Zanthoxyli Pericarpium, which includes Zanthoxylum species. This technique offers a novel approach for distinguishing traditional Chinese medicines, which is crucial for ensuring the quality and efficacy of medicinal products (Tan et al., 2020).

Antisickling Agent from Zanthoxylum Roots : Zanthoxylum zanthoxyloides roots contain zanthoxylol, a compound with potential as an antisickling agent. Its presence and quantity in the roots were confirmed through various analytical techniques, suggesting a possible role in managing sickle cell anemia (Elujoba & Nagels, 1985).

Anti-inflammatory, Antipyretic, and Antinociceptive Activities : Zanthoxylum armatum extracts have been shown to have significant anti-inflammatory, antipyretic, and antinociceptive effects. This supports the use of this plant in traditional medicine for pain and inflammation management, possibly through LOX and COX inhibition (Alam et al., 2020).

Hepatoprotective Activity : The ethanolic extract of Zanthoxylum armatum bark exhibits significant hepatoprotective effects against CCl4-induced hepatic damage in rats. This activity may be attributed to the combined action of various phytoconstituents present in the extract (Ranawat et al., 2010).

Cognitive and Cerebral Blood-Flow Effects : A study on Nepalese Pepper (Zanthoxylum armatum) extract found that it improves certain cognitive performance aspects in humans and modulates cerebral blood-flow parameters, suggesting increased neural efficiency (Kennedy et al., 2019).

Traditional Uses and Pharmacology : Zanthoxylum armatum, due to its various medicinal properties, has been widely used in traditional medicine. The plant contains multiple active compounds with antimicrobial, antiviral, antioxidant, anti-inflammatory, cytotoxic, and hepato-protective effects. It holds potential for economic development and poverty alleviation in rural areas (Phuyal et al., 2019).

Orientations Futures

Propriétés

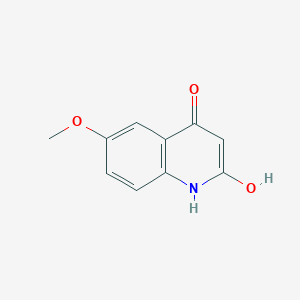

IUPAC Name |

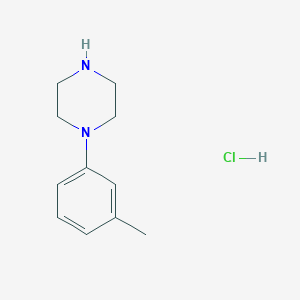

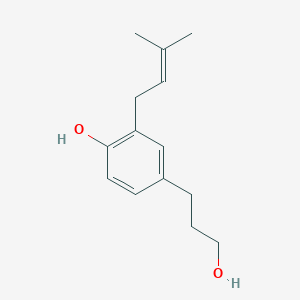

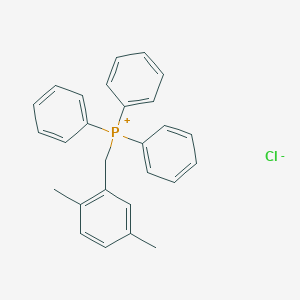

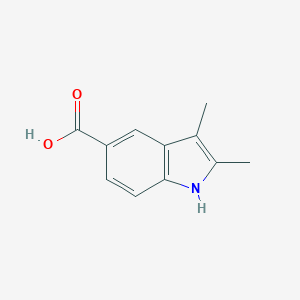

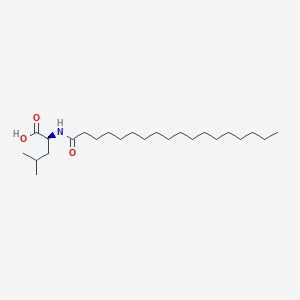

4-(3-hydroxypropyl)-2-(3-methylbut-2-enyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-11(2)5-7-13-10-12(4-3-9-15)6-8-14(13)16/h5-6,8,10,15-16H,3-4,7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGXJKHDIYTXOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)CCCO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20159266 | |

| Record name | Zanthoxylol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20159266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zanthoxylol | |

CAS RN |

13515-57-6 | |

| Record name | Zanthoxylol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013515576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zanthoxylol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20159266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R,4As,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B77384.png)